2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
Description
2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene is a synthetic organic compound characterized by a thiophene backbone functionalized with a cyclopropane-containing carbamate group. This structural motif is significant in medicinal chemistry and agrochemical design due to its conformational rigidity and metabolic stability .
Properties
IUPAC Name |
[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-12(2)14-6-8-15(9-7-14)17-11-16(17)13(3)20-22-19(21)18-5-4-10-23-18/h4-10,12,16-17H,11H2,1-3H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJQHRXNHLZTA-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CS3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene is a novel derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. The general approach includes:
- Formation of Cyclopropane Derivative : The initial step involves the cyclopropanation of 1-phenylacetonitrile derivatives using dibromoethane in the presence of a base, yielding various substituted cyclopropanes.
- Coupling Reactions : The cyclopropane derivatives undergo amide coupling with amino acids or phenolic compounds to introduce the thiophene moiety.
- Characterization Techniques : The synthesized compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm their structure.
Biological Evaluation
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
Anticancer Activity
Research indicates that derivatives containing the cyclopropane structure exhibit significant anticancer properties. For instance, compounds derived from 1-phenylcyclopropane carboxamide have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity .
Anti-inflammatory Properties
In a study evaluating anti-inflammatory effects, certain derivatives demonstrated pronounced activity by inhibiting pro-inflammatory cytokines in cell lines, suggesting a potential mechanism for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the cyclopropane and thiophene rings significantly influence biological activity. For example, variations in the alkoxy groups attached to the phenyl ring have been linked to enhanced xanthine oxidase inhibitory potency, a key target for gout treatment .
Data Tables
Case Studies
- Xanthine Oxidase Inhibition : In vivo studies showed that optimized pyrimidine derivatives significantly reduced serum uric acid levels in hyperuricemia models when administered at doses of 30 mg/kg, indicating their potential therapeutic use in gout management .
- Anticancer Efficacy : A series of experiments demonstrated that specific modifications to the cyclopropane structure led to enhanced anticancer activity against various cancer cell lines, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- Cyclopropane ring : Present in both the target compound and pesticidal agents (e.g., cyclanilide, etaconazole). The ring’s strain and rigidity enhance binding to enzyme active sites, though the biological outcomes vary: cyclanilide regulates plant growth , while the thiophene-carbamate derivative may target mammalian cells .
- Carbamate vs. Triazole groups : The carbamate linker in the target compound contrasts with triazole moieties in fungicides like propiconazole. Triazoles inhibit cytochrome P450 enzymes in fungi, whereas carbamates often act as prodrugs or enzyme inhibitors in mammals .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Antineoplastic Potential: The 4-methoxyphenyl analog’s classification as an antineoplastic agent suggests that the target compound may interact with tubulin or DNA repair pathways, common targets for cyclopropane-containing drugs .
- Agrochemical Relevance : While the target compound lacks pesticidal data, structurally related cyclopropane derivatives (e.g., etaconazole) demonstrate broad-spectrum antifungal activity via sterol biosynthesis inhibition .
- Synthetic Challenges : The synthesis of such compounds often involves cyclopropanation via Simmons-Smith reactions and carbamate coupling, as seen in patents for related structures .
Limitations and Contradictions
- Limited Direct Evidence: No explicit studies on the 4-isopropylphenyl derivative were found; inferences are drawn from analogs.
- Conflicting Bioactivity : Cyclopropane-carbamates may exhibit divergent effects (e.g., cytotoxic vs. pesticidal) depending on substituents, complicating predictive modeling .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-{[...]thiophene to ensure reproducibility?
Methodological Answer: Synthesis optimization requires controlling variables such as solvent polarity, reaction temperature, and stoichiometric ratios. For example, anhydrous CH₂Cl₂ is often used to minimize side reactions in cyclopropane-containing systems, as seen in analogous thiophene derivatives . Purification via reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) ensures high purity, while monitoring reaction progress with TLC or LC-MS prevents incomplete coupling steps . Melting point consistency (e.g., 205–208°C in related compounds) and spectral reproducibility (IR, NMR) are critical for batch-to-batch validation.
Q. Which analytical techniques are essential for confirming the structural integrity of [...]thiophene derivatives?
Methodological Answer: A multi-technique approach is required:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and thiophene backbone signals (δ 6.5–7.5 ppm) .
- HRMS/LC-MS validates molecular weight and detects impurities.
- X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for cyclopropane-containing thiophene derivatives?
Methodological Answer: Discrepancies in NMR shifts or IR absorption bands may arise from conformational flexibility or solvent effects. For example, cyclopropane ring strain can lead to variable coupling constants (J values) in NMR. To address this:
- Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts).
- Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Cross-validate with X-ray structures or alternative techniques like NOESY for spatial proximity analysis.
Q. What experimental design principles apply to studying the environmental fate of [...]thiophene in ecological systems?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :
- Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
- Phase 2 (Microcosm): Assess biodegradation pathways in soil/water systems under controlled conditions (e.g., ISO 11266).
- Phase 3 (Field): Deploy randomized block designs with split plots to evaluate compound distribution in abiotic/biotic compartments (e.g., rootstocks vs. trellis systems in plant models) .
- Analytics: Use LC-MS/MS for trace quantification and isotopic labeling (e.g., ¹⁴C) to track transformation products.
Q. How can structure-activity relationship (SAR) studies be structured to enhance the bioactivity of [...]thiophene derivatives?
Methodological Answer:
- Core Modifications: Substitute the isopropylphenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
- Side-Chain Optimization: Replace the oxy-carbonyl moiety with bioisosteres (e.g., sulfonamide) to improve metabolic stability .
- In Silico Screening: Dock modified structures into target protein active sites (e.g., CYP450 enzymes) using AutoDock Vina.
- Validation: Test analogs in enzyme inhibition assays (IC₅₀) and compare with parent compound using ANOVA to identify statistically significant improvements.
Q. What strategies mitigate challenges in scaling up [...]thiophene synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry: Transition from batch to flow chemistry for cyclopropane formation, ensuring consistent temperature/pressure control.
- Purification: Replace HPLC with preparative SEC (size-exclusion chromatography) for cost-effective large-scale purification.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation hotspots (e.g., hydrolytically labile ester groups) .
Methodological Frameworks
Q. How should researchers design a comparative study to evaluate [...]thiophene’s efficacy against existing analogs?
Methodological Answer: Follow a split-plot design :
- Main Plots: Compound groups (parent vs. analogs).
- Subplots: Biological models (e.g., bacterial vs. mammalian cell lines).
- Metrics: IC₅₀, selectivity indices, and cytotoxicity (LD₅₀).
- Statistical Analysis: Use mixed-effects models to account for inter-plot variability, with post hoc Tukey tests for pairwise comparisons.
Q. What literature retrieval strategies ensure comprehensive coverage of [...]thiophene-related research?
Methodological Answer:
- Keyword Optimization: Combine structural descriptors (e.g., “cyclopropyl thiophene”) with Boolean operators:
("2-{[...]thiophene" OR "cyclopropane thiophene") AND (synthesis OR SAR). - Database Selection: Prioritize Reaxys for reaction pathways and PubMed Central for bioactivity data.
- Citation Tracking: Use tools like Web of Science’s “Cited Reference Search” to identify seminal papers.
Data Analysis and Reporting
Q. How should researchers address variability in biological assay data for [...]thiophene derivatives?
Methodological Answer:
- Replicates: Use ≥4 biological replicates per condition to power statistical tests (α=0.05, β=0.2) .
- Normalization: Express activity as % inhibition relative to positive/negative controls.
- Outlier Detection: Apply Grubbs’ test (α=0.01) to exclude anomalous data points.
Q. What frameworks guide the integration of [...]thiophene’s ecological risk assessment into regulatory submissions?
Methodological Answer: Adopt the INCHEMBIOL framework :
- Tier 1: Screen for acute toxicity (Daphnia magna LC₅₀, algae growth inhibition).
- Tier 2: Chronic exposure studies (28-day rodent models, soil half-life).
- Tier 3: Probabilistic risk modeling using Monte Carlo simulations to estimate human/ecosystem exposure thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
